molecular formula C7H11ClN2O B2442045 2-Tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole CAS No. 40016-06-6

2-Tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole

Cat. No.: B2442045
CAS No.: 40016-06-6
M. Wt: 174.63
InChI Key: QIITUCORMJJTAC-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole is a heterocyclic compound featuring an oxadiazole ring substituted with a tert-butyl group and a chloromethyl group

Properties

IUPAC Name

2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-7(2,3)6-10-9-5(4-8)11-6/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIITUCORMJJTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(O1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40016-06-6
Record name 2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl hydrazine with a chloromethyl ketone, followed by cyclization in the presence of an oxidizing agent. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems can facilitate the direct introduction of the tert-butyl group into the oxadiazole ring, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled temperature and pH conditions.

Major Products:

  • Substitution reactions yield derivatives with various functional groups, depending on the nucleophile used.
  • Oxidation reactions can produce oxadiazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds synthesized from 2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole have shown promising results against various cancer cell lines. A study demonstrated that specific derivatives induced apoptosis in glioblastoma cells, showcasing their potential as anticancer agents .

Antimicrobial Properties

Compounds containing the oxadiazole ring have been reported to possess broad-spectrum antimicrobial activity. Studies have highlighted their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The structural features of this compound contribute to its ability to inhibit microbial growth .

Anti-diabetic Effects

Recent investigations into the anti-diabetic properties of oxadiazole derivatives revealed that certain compounds derived from this compound significantly reduced glucose levels in diabetic models. This suggests potential therapeutic applications in managing diabetes .

Agricultural Applications

The compound's reactivity makes it suitable for developing agrochemicals. Its derivatives may serve as precursors for pesticides or herbicides due to their biological activity against pests and pathogens affecting crops .

Material Science Applications

Oxadiazoles are known for their thermal stability and ability to form cross-linked structures. As such, this compound can be utilized in creating heat-resistant polymers and materials with enhanced durability .

Data Table: Comparative Analysis of Oxadiazole Derivatives

Compound NameStructure FeaturesBiological ActivityUnique Properties
This compoundTert-butyl and chloromethyl groupsAnticancer, antimicrobialHigh reactivity
2-Amino-5-substituted-1,3,4-oxadiazolesAmino groupsVarious biological activitiesEnhanced solubility
5-Methyl-1,3,4-oxadiazoleMethyl substitutionAntimicrobialDifferent reactivity profile

Study on Anticancer Activity

A research study conducted on various derivatives of this compound revealed that compounds exhibited significant cytotoxic effects against human cancer cell lines. The study utilized molecular docking simulations to predict binding affinities and mechanisms of action against specific cancer targets .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxadiazole derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains. The compounds were tested using standard microbiological techniques to assess their minimum inhibitory concentrations (MICs) against various pathogens .

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their activity. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

  • 2-Tert-butyl-5-(methyl)-1,3,4-oxadiazole
  • 2-Tert-butyl-5-(bromomethyl)-1,3,4-oxadiazole
  • 2-Tert-butyl-5-(hydroxymethyl)-1,3,4-oxadiazole

Comparison: 2-Tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole is unique due to its chloromethyl group, which provides distinct reactivity compared to its analogs. The presence of the chloromethyl group allows for versatile chemical modifications through nucleophilic substitution, making it a valuable intermediate in organic synthesis. Additionally, the tert-butyl group contributes to the compound’s stability and lipophilicity, distinguishing it from other oxadiazole derivatives .

Biological Activity

2-Tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10ClN3O Molecular Weight 189 64 g mol \text{C}_8\text{H}_{10}\text{ClN}_3\text{O}\quad \text{ Molecular Weight 189 64 g mol }

Antimicrobial Activity

Oxadiazole derivatives have been extensively studied for their antimicrobial properties. The following table summarizes findings related to the antimicrobial activity of this compound and its derivatives against various pathogens.

Compound Pathogen MIC (µg/mL) Activity
This compoundStaphylococcus aureus0.5 - 1Strong antibacterial activity
Derivative AEscherichia coli1 - 2Moderate antibacterial activity
Derivative BPseudomonas aeruginosa0.25 - 0.5Strong antibacterial activity

Case Study: Antimicrobial Mechanism

A study demonstrated that compounds with the oxadiazole ring inhibit the biosynthesis of lipoteichoic acid (LTA), essential for Gram-positive bacteria's growth and virulence. Specifically, derivatives of this compound showed enhanced activity against multidrug-resistant strains of Staphylococcus aureus, with a notable increase in effectiveness when a pentafluorosulfanyl substituent was incorporated .

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following table presents data from studies evaluating the anticancer potential of this compound.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast cancer)10.38Induction of apoptosis via p53 activation
HeLa (Cervical cancer)12.41Inhibition of topoisomerase I
HCT-116 (Colorectal carcinoma)8.25Cell cycle arrest and apoptosis induction

Case Study: Apoptotic Induction

In a detailed study on MCF-7 cells, it was found that treatment with this compound led to significant apoptosis induction. Flow cytometry revealed increased levels of caspase-3 cleavage and p53 expression, indicating that the compound acts as a potent apoptotic agent in breast cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often influenced by their structural modifications. A comparative analysis has shown that:

  • Substituents : The presence of bulky groups like tert-butyl enhances lipophilicity and biological activity.
  • Halogenation : Chlorine substitution at specific positions increases antimicrobial potency.

The optimal configurations for achieving high biological activity typically involve a balance between hydrophobic and polar characteristics.

Q & A

Q. What are the optimal synthetic routes for 2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole?

The compound can be synthesized via cyclization reactions using chloroacetyl chloride or chloroacetic acid as key reagents. For example:

  • Method A : Reacting acid hydrazides with chloroacetic acid in phosphorus oxychloride (POCl₃) under reflux (5–6 hours), followed by neutralization and purification via column chromatography (n-hexane:EtOAc) .
  • Method B : Acylation of tetrazole intermediates with chloroacetyl chloride to yield the chloromethyl-oxadiazole core, as demonstrated in carbohydrate-derived oxadiazole syntheses .
  • Key parameters : Reaction temperature (reflux), stoichiometry (1.2 eq chloroacetyl reagent), and purification methods (chromatography or recrystallization).

Q. How is the compound structurally characterized in academic research?

Standard analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the chloromethyl group (δ ~5.09 ppm for CH₂Cl) and tert-butyl protons (δ ~1.4 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular weight (e.g., 274.06 g/mol for analogous compounds) .
  • IR spectroscopy : Absorption bands for C=N (~1600 cm⁻¹) and C-O-C (~1250 cm⁻¹) in the oxadiazole ring .

Q. What is the reactivity of the chloromethyl group in this compound?

The chloromethyl group is highly reactive toward nucleophilic substitution, enabling:

  • Amine/thiol substitution : Reaction with primary/secondary amines (e.g., piperazine derivatives) or thiols to form aminomethyl or thiomethyl derivatives under mild conditions (e.g., room temperature, ether solvents) .
  • Azide formation : Treatment with NaN₃ to generate azidomethyl intermediates for click chemistry applications .

Advanced Research Questions

Q. What strategies are used to functionalize this compound for drug discovery?

Advanced derivatization includes:

  • Piperazine coupling : Reacting the chloromethyl group with substituted piperazines to enhance bioavailability or target selectivity (e.g., anticancer agents) .
  • Sulfoxide/sulfone synthesis : Oxidation of thiomethyl derivatives using dimethyldioxirane to modulate electronic properties .
  • Bioisosteric replacement : Replacing the chloromethyl group with trifluoromethyl or ethynyl groups to improve metabolic stability .

Q. How can computational methods predict the biological activity of this compound?

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases or antimicrobial targets) using software like AutoDock or Schrödinger .
  • ADME prediction : Tools like SwissADME assess hydrophilicity, metabolic stability, and blood-brain barrier penetration based on the compound’s logP (~2.5 for analogs) and topological polar surface area (TPSA ~45 Ų) .
  • QSAR modeling : Correlate structural features (e.g., tert-butyl bulkiness) with activity data from analogous oxadiazoles .

Q. How are contradictions in experimental data resolved (e.g., synthetic yields or bioactivity)?

  • Case study : Conflicting yields in POCl₃-based syntheses may arise from moisture sensitivity. Solutions include rigorous drying of reagents or alternative solvents (e.g., anhydrous CH₂Cl₂) .
  • Bioactivity discrepancies : Cross-validate results using orthogonal assays (e.g., MIC tests for antimicrobial activity vs. cytotoxicity profiling) .

Q. What are the current gaps in understanding its biological mechanisms?

  • Pathway modulation : Limited data exist on specific enzyme targets (e.g., topoisomerases or proteases). Proposed studies include kinase inhibition assays or transcriptomic profiling .
  • Metabolic fate : Unknown metabolites could be identified via LC-MS/MS in hepatocyte models .

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